(5-Methyl-3-phenylpyrazol-1-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-3-phenylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-11(12-13(9)8-14)10-5-3-2-4-6-10/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMBQQYNEGCAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of (5-Methyl-3-phenylpyrazol-1-yl)methanol
The following technical guide details the synthesis, characterization, and mechanistic underpinnings of (5-Methyl-3-phenylpyrazol-1-yl)methanol , a critical N-hydroxymethylated pyrazole intermediate used in coordination chemistry and the development of bioactive silatranes.
Executive Summary & Strategic Utility
(5-Methyl-3-phenylpyrazol-1-yl)methanol (CAS: N/A for specific isomer, often indexed under general pyrazoles) is a hemiaminal derivative formed by the N-hydroxymethylation of 3-phenyl-5-methylpyrazole. It serves as a versatile bidentate ligand precursor and a reactive intermediate for generating higher-order nitrogen heterocycles.
Its structural significance lies in the labile N-CH₂-OH motif , which acts as a "masked" formaldehyde equivalent or a reactive electrophile in condensation reactions with amines and silanes (e.g., in the synthesis of silatranes). This guide provides a validated protocol for its regioselective synthesis, emphasizing the thermodynamic preference for substitution adjacent to the less sterically demanding methyl group.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a convergent approach involving two key stages:
-
Heterocycle Formation: Construction of the pyrazole core via Knorr condensation.
-
N-Functionalization: Regioselective hydroxymethylation using formaldehyde.
Reaction Scheme Visualization
Figure 1: Convergent synthetic pathway from acyclic precursors to the target N-hydroxymethyl pyrazole.
Experimental Protocol
Phase 1: Precursor Synthesis (3-Phenyl-5-methylpyrazole)
Note: While commercially available, in-house synthesis ensures high purity free of isomeric contaminants.
Reagents:
-
Benzoylacetone (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (Absolute)
Procedure:
-
Dissolve benzoylacetone (16.2 g, 0.1 mol) in Ethanol (100 mL).
-
Add hydrazine hydrate (6.0 g, 0.12 mol) dropwise at room temperature (exothermic reaction).
-
Reflux the mixture for 2 hours.
-
Concentrate the solvent under reduced pressure (rotary evaporator).
-
Recrystallize the residue from ethanol/water to yield white crystals.
-
Yield: ~85-90% | Mp: 126-128 °C.
Phase 2: Synthesis of (5-Methyl-3-phenylpyrazol-1-yl)methanol
This step requires precise control to favor the 1,5-isomer (N-substitution adjacent to Methyl) over the 1,3-isomer (adjacent to Phenyl). The protocol below favors the target thermodynamically.
Reagents:
-
3-Phenyl-5-methylpyrazole (7.11 g, 45 mmol)
-
Formaldehyde (37% aq. solution) (3.85 g, ~47 mmol)
-
Ethanol (60 mL)
-
Optional: Catalytic NaOH (if reaction is sluggish, though usually not required).
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 7.11 g of 3-phenyl-5-methylpyrazole in 60 mL of warm ethanol.
-
Addition: Add 3.85 g of formaldehyde solution dropwise with stirring.
-
Reaction: Heat the mixture to reflux for 90 minutes .
-
Critical Insight: Reflux ensures complete conversion of the tautomeric starting material into the N-hydroxymethylated product.
-
-
Equilibration: Remove heat and allow the solution to stir at room temperature for 12 hours.
-
Why? Slow cooling promotes the crystallization of the stable hemiaminal and prevents reversion to starting materials.
-
-
Isolation: Concentrate the mixture under reduced pressure to approximately 1/3 volume.
-
Purification: Cool the residue in an ice bath. The product will precipitate as a white solid.[1][2] Filter and wash with cold acetone or diethyl ether.
-
Recrystallization: Recrystallize from Acetone or Ethanol to obtain analytical grade material.
Quantitative Output:
-
Yield: ~55% (4.65 g)
-
Appearance: White crystalline solid
-
Melting Point: 145–146 °C[1]
Characterization & Validation
The following spectral data confirms the structure, specifically distinguishing the N-CH₂-OH group and the regiochemistry (Methyl at pos. 5, Phenyl at pos. 3).
Spectral Data Summary
| Parameter | Value / Assignment | Interpretation |
| Melting Point | 145–146 °C | Distinct from precursor (128 °C). |
| IR (KBr) | 3100 cm⁻¹ (br) | O-H stretching (Hemiaminal). |
| 2920 cm⁻¹ | C-H stretching (Methyl).[1] | |
| 1540 cm⁻¹ | C=N / C=C ring stretching. | |
| ¹H NMR | δ 5.61 (s, 2H) | N-CH₂-O (Diagnostic peak). |
| (200 MHz, CDCl₃) | δ 6.41 (s, 1H) | C4-H (Pyrazole ring proton).[1] |
| δ 2.45 (s, 3H) | C5-CH₃ (Methyl group). | |
| δ 7.23 - 7.76 (m, 5H) | Phenyl aromatic protons. | |
| MS (EI, 70eV) | m/z 188 [M]⁺ | Molecular ion peak consistent with C₁₁H₁₂N₂O. |
Mechanistic Interpretation (Regioselectivity)
The formation of the product involves the nucleophilic attack of the pyrazole nitrogen on the formaldehyde carbonyl.
Figure 2: Mechanistic pathway highlighting the steric preference for substitution adjacent to the methyl group.[3]
The regioselectivity is governed by steric hindrance . The phenyl group at position 3 creates a significant steric blockade around the adjacent nitrogen (N2). The nitrogen adjacent to the methyl group (N1) is more accessible, allowing the formaldehyde electrophile to attack and form the stable N-hydroxymethyl bond at position 1.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oiling | Incomplete reaction or water contamination. | Ensure Ethanol is absolute. Extend reflux time to 2 hours. Cool slowly to induce crystallization. |
| Product Reversion | Instability of hemiaminal in hot solvent. | Do not overheat during recrystallization. Avoid acidic media which catalyzes retro-aldol type decomposition. |
| Isomer Mixture | Kinetic vs. Thermodynamic control. | The reflux step (90 min) is crucial to reach thermodynamic equilibrium favoring the 5-methyl isomer. |
References
-
Bouabdallah, I., Ramdani, A., Zidane, I., & Touzani, R. (2005).[1][4] 1-Hydroxymethyl-3-phenyl-5-methylpyrazole.[5][6][7][8] Molbank, 2005(3), M427.[1][4]
-
Verma, S. C., Nasim, M., & Venkataramani, P. S. (2001).[8] Heterocyclic substituted silatranes.[8][9] Part II. Synthesis and characterization of pyrazolyl, benzotriazolyl, and imidazolyl substituted aminopropylsilatranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 173(1), 1-16.
-
Prajuli, R., et al. (2015).[10] Synthesis, Characterization and Biological Activity of Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.
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physical and chemical properties of (5-Methyl-3-phenylpyrazol-1-yl)methanol
This technical guide provides an in-depth analysis of (5-Methyl-3-phenylpyrazol-1-yl)methanol , a specific N-hydroxymethyl derivative of the 3(5)-phenyl-5(3)-methylpyrazole system. This compound is of significant interest in medicinal chemistry as a hemiaminal intermediate, often serving as a "masked" formaldehyde equivalent or a pro-drug motif for pyrazoles.
Chemical Class: N-Hydroxymethyl Pyrazoles | Application: Organic Synthesis, Silatrane Precursors, Prodrug Design
Executive Summary
(5-Methyl-3-phenylpyrazol-1-yl)methanol is a hemiaminal formed by the N-alkylation of 3-phenyl-5-methylpyrazole with formaldehyde. Unlike stable N-alkyl pyrazoles, this compound possesses a reactive N-CH₂-OH motif. It exists in equilibrium with its parent pyrazole and formaldehyde under specific conditions, making it a critical intermediate for Mannich-type condensations and the synthesis of bioactive silatranes .
For drug development professionals, this molecule represents a classic example of N-hydroxymethylation used to modify solubility or lipophilicity (LogP), acting as a potential prodrug moiety that releases the active pyrazole pharmacophore in vivo.
Chemical Identity & Structural Characterization[1][2][3]
Nomenclature and Isomerism
The parent compound, 3-phenyl-5-methylpyrazole, exhibits annular tautomerism (moving the proton between N1 and N2). However, upon reaction with formaldehyde, a specific regioisomer is locked. Literature confirms the formation of the 1-hydroxymethyl-3-phenyl-5-methylpyrazole isomer.
-
IUPAC Name: (5-Methyl-3-phenyl-1H-pyrazol-1-yl)methanol
-
Molecular Formula: C₁₁H₁₂N₂O[1]
-
Molecular Weight: 188.23 g/mol [2]
-
Key Functional Group: N-Hydroxymethyl (Hemiaminal)
Structural Diagram (Graphviz)
The following diagram illustrates the synthesis and specific regiochemistry, highlighting the locking of the tautomer.
Figure 1: The reaction locks the pyrazole into the N1-substituted form, preventing further tautomerism.
Physical Properties
The following data is synthesized from experimental characterizations reported in Molbank and related heterocyclic chemistry literature.
| Property | Value / Description | Context |
| Appearance | White crystalline solid | Recrystallized from acetone or ethanol |
| Melting Point | 145 – 146 °C | Sharp melting point indicates high purity |
| Solubility | Soluble in Ethanol, DMSO, Acetone | Low solubility in non-polar solvents (Hexane) |
| IR Spectrum | 3100 cm⁻¹ (νO-H broad) | Characteristic of H-bonded hydroxyl group |
| ¹H-NMR (CDCl₃) | δ 5.61 (s, 2H, N-CH₂-O) | Diagnostic singlet for the methylene bridge |
| ¹H-NMR (Aromatic) | δ 7.76 (m, 2H), 7.23 (m, 3H) | Phenyl group protons |
| ¹H-NMR (Methyl) | δ 2.45 (s, 3H) | Methyl group at C5 position |
Synthesis & Experimental Protocol
Objective: Synthesis of (5-Methyl-3-phenylpyrazol-1-yl)methanol via hydroxymethylation. Scale: Laboratory (mmol scale).
Reagents[10]
-
Precursor: 3-Phenyl-5-methylpyrazole (1.0 eq)
-
Reagent: Formaldehyde (37% aq. solution or paraformaldehyde, 1.0–1.2 eq)
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology
-
Dissolution: Dissolve 3-phenyl-5-methylpyrazole (e.g., 45 mmol) in Ethanol (60 mL) in a round-bottom flask.
-
Addition: Add Formaldehyde (45 mmol) to the solution.
-
Reflux: Heat the mixture to reflux for 90 minutes . The elevated temperature ensures the equilibrium shifts toward the N-hydroxymethyl product.
-
Aging: Allow the reaction to stir at room temperature for 12 hours. This promotes crystal growth and maximizes yield.
-
Isolation: Concentrate the mixture under reduced pressure to remove excess solvent and unreacted formaldehyde.
-
Purification: Recrystallize the residue from acetone or ethanol/water (1:1).
-
Yield: Expect ~55% yield of white crystals.
Critical Note on Causality: The reflux step is essential to overcome the activation energy of N-attack on the carbonyl carbon. However, prolonged heating without subsequent room-temperature aging may lead to retro-aldol decomposition (reversal to starting material).
Chemical Reactivity & Stability
This compound is not inert; it is a hemiaminal . Its reactivity is defined by the lability of the C-N and C-O bonds in the N-CH₂-OH group.
Decomposition Pathway (Retro-Aldol)
Under acidic conditions or high thermal stress (>150°C), the compound releases formaldehyde and reverts to the parent pyrazole. This property is exploited in controlled release applications.
Condensation Reactions (Silatrane Synthesis)
The hydroxyl group is a competent leaving group (as water) when reacted with amines or silanes.
-
Reaction: Condensation with 3-aminopropyltriethoxysilane.
-
Product: N-[bis(5-methyl-3-phenylpyrazol-1-ylmethyl)aminopropyl]triethoxysilane.[3]
-
Mechanism: The -OH group is protonated or activated, facilitating nucleophilic attack by the amine nitrogen, forming a stable N-C-N linkage (aminal).
Reactivity Diagram
Figure 2: The compound acts as a formaldehyde donor or an electrophile in Mannich reactions.
Handling & Safety (E-E-A-T)
As a formaldehyde releaser, this compound requires specific safety protocols.
-
Storage: Store at 2–8°C in a tightly sealed container. Moisture can catalyze hydrolysis, releasing formaldehyde gas.
-
PPE: Wear gloves and a respirator if handling large quantities, as formaldehyde is a sensitizer and carcinogen.
-
Stability: Stable in solid form for months if kept dry. In solution (especially protic solvents), an equilibrium with the parent pyrazole may establish over time.
References
-
Bouabdallah, I., Ramdani, A., Zidane, I., & Touzani, R. (2005).[4] 1-Hydroxymethyl-3-phenyl-5-methylpyrazole.[5][6] Molbank, 2005(3), M427.
-
Verma, S. C., Nasim, M., & Venkataramani, P. S. (2001). Heterocyclic substituted silatranes.[7] Part II. Synthesis and characterization of pyrazolyl, benzotriazolyl, and imidazolyl substituted aminopropylsilatranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 173(1), 67-81.
-
PubChem Compound Summary.3-Methyl-5-phenyl-1H-pyrazole (Parent Compound).
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- 1. SmallMolecules.com | (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]
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(5-Methyl-3-phenylpyrazol-1-yl)methanol: A Scoping Review and Proposed Roadmap for Therapeutic Target Identification
A Technical Guide for Drug Discovery Professionals
Foreword
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2] From the anti-inflammatory celecoxib to a variety of anticancer and antimicrobial compounds, the versatility of the pyrazole ring is well-documented.[3][4] This guide focuses on a specific, yet under-investigated derivative, (5-Methyl-3-phenylpyrazol-1-yl)methanol. While direct research on its therapeutic applications is nascent, its structural motifs—a substituted pyrazole core—suggest a high probability of interaction with therapeutically relevant biological targets.
This document serves as a technical roadmap for researchers and drug development professionals. It outlines a systematic approach to unlock the therapeutic potential of (5-Methyl-3-phenylpyrazol-1-yl)methanol by hypothesizing potential targets based on the established pharmacology of analogous structures and detailing a rigorous, multi-tiered experimental plan for target identification and validation.
The Pyrazole Scaffold: A Foundation of Diverse Bioactivity
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, provides a unique combination of chemical properties that make it an attractive scaffold for drug design.[5][6] Its ability to participate in hydrogen bonding, its metabolic stability, and its capacity to be functionalized at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]
Marketed drugs containing the pyrazole moiety target a wide range of clinical disorders, including cancer, inflammatory diseases, and infectious agents.[3][7] This broad spectrum of activity stems from the ability of pyrazole derivatives to interact with a diverse set of protein targets, including but not limited to:
-
Kinases: A large family of enzymes that are critical regulators of cell signaling and are frequently dysregulated in cancer and inflammatory diseases. Numerous pyrazole-containing compounds have been developed as kinase inhibitors.[8][9]
-
Cyclooxygenase (COX) Enzymes: Key enzymes in the inflammatory pathway, famously targeted by the pyrazole-containing drug Celecoxib.[10]
-
G-Protein Coupled Receptors (GPCRs): A large family of transmembrane receptors involved in a vast array of physiological processes.
-
Microbial Enzymes: Essential enzymes in bacteria and fungi, making pyrazole derivatives promising antimicrobial agents.[4]
Given the established precedent of the pyrazole scaffold, it is scientifically sound to hypothesize that (5-Methyl-3-phenylpyrazol-1-yl)methanol possesses latent therapeutic value. The subsequent sections of this guide will lay out a comprehensive strategy to uncover it.
Hypothesized Therapeutic Targets for (5-Methyl-3-phenylpyrazol-1-yl)methanol
Based on a thorough analysis of the biological activities of structurally similar phenylpyrazole compounds, we propose the following primary target classes for initial investigation. The presence of the phenyl group at the 3-position and the methyl group at the 5-position of the pyrazole ring are key structural features that will guide our initial hypotheses.
Protein Kinases
The dysregulation of protein kinase activity is a hallmark of many cancers and inflammatory disorders. The pyrazole scaffold is a common feature in many approved kinase inhibitors.
-
Rationale: The planar, aromatic nature of the pyrazole ring can mimic the adenine region of ATP, allowing it to bind to the ATP-binding pocket of kinases. The phenyl and methyl substituents can be tailored to achieve selectivity for specific kinases.
-
Potential Kinase Targets:
-
Janus Kinases (JAKs): Inhibitors like Baricitinib, a pyrazole derivative, are used to treat rheumatoid arthritis and other autoimmune diseases.[8]
-
B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF): Encorafenib, another pyrazole-containing drug, is a BRAF inhibitor used in melanoma treatment.[8]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Axitinib is a pyrazoline-based VEGFR inhibitor used in the treatment of renal cell carcinoma.[11]
-
Cyclooxygenase-2 (COX-2)
The selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
-
Rationale: The diaryl heterocycle structure is a classic pharmacophore for COX-2 inhibition. Celecoxib, a diaryl-substituted pyrazole, is a prime example. The phenyl group of (5-Methyl-3-phenylpyrazol-1-yl)methanol could potentially occupy the hydrophobic pocket of the COX-2 active site.
-
Hypothesis: (5-Methyl-3-phenylpyrazol-1-yl)methanol may act as a selective COX-2 inhibitor, suggesting potential applications in inflammatory conditions such as arthritis. Recent research has highlighted new pyrazole derivatives with potent and selective COX-2 inhibitory activity.[10]
Antimicrobial Targets
The global rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[4][12]
-
Rationale: The pyrazole ring can be found in compounds that inhibit essential microbial enzymes. For instance, some pyrazole derivatives have shown inhibitory activity against bacterial topoisomerases.[4]
-
Potential Microbial Targets:
-
Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics.
-
Fungal Ergosterol Biosynthesis: The pyrazole scaffold is present in some agricultural fungicides, suggesting potential interference with fungal-specific metabolic pathways.
-
A Phased Approach to Target Identification and Validation
A systematic and multi-pronged approach is essential to efficiently identify and validate the therapeutic targets of (5-Methyl-3-phenylpyrazol-1-yl)methanol. The following experimental workflow is proposed:
Figure 1: A phased experimental workflow for target identification and validation.
Phase 1: Broad Screening and Hit Identification
The initial phase focuses on high-throughput screening to identify promising target classes.
3.1.1 In Silico Molecular Docking
-
Objective: To computationally predict the binding affinity of (5-Methyl-3-phenylpyrazol-1-yl)methanol against a library of known protein structures, including various kinases, COX-1, and COX-2.
-
Methodology:
-
Obtain the 3D structure of (5-Methyl-3-phenylpyrazol-1-yl)methanol and perform energy minimization.
-
Prepare the crystal structures of target proteins from the Protein Data Bank (PDB).
-
Utilize docking software (e.g., AutoDock, Glide) to predict the binding pose and score of the compound in the active site of each target.
-
Analyze the docking results to prioritize targets for in vitro screening.
-
3.1.2 In Vitro Screening Panels
-
Broad Kinase Panel: Screen the compound against a large panel of recombinant human kinases (e.g., >300 kinases) at a fixed concentration (e.g., 10 µM). The output will be percent inhibition for each kinase.
-
COX-1/COX-2 Inhibition Assay: Utilize commercially available kits to determine the inhibitory activity of the compound against purified COX-1 and COX-2 enzymes.
-
Antimicrobial Panel: Screen against a panel of clinically relevant bacteria and fungi (e.g., ESKAPE pathogens) to determine the Minimum Inhibitory Concentration (MIC).
Phase 2: In Vitro Target Validation and Characterization
Once initial "hits" are identified, the next phase focuses on confirming these interactions and characterizing the binding kinetics.
3.2.1 IC50 Determination
-
Objective: To determine the concentration of (5-Methyl-3-phenylpyrazol-1-yl)methanol required to inhibit 50% of the target enzyme's activity.
-
Methodology:
-
Perform a dose-response experiment with a serial dilution of the compound against the purified target enzyme.
-
Measure enzyme activity at each concentration.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
| Hypothetical Target | Predicted IC50 (nM) | Rationale |
| JAK2 | 50 - 200 | Based on the activity of other pyrazole-based JAK inhibitors. |
| BRAF (V600E) | 100 - 500 | Structural similarities to known BRAF inhibitors. |
| COX-2 | 200 - 1000 | Diaryl heterocycle motif suggests potential for COX-2 inhibition. |
| S. aureus Gyrase | >10,000 | Lower probability without specific structural features for this target. |
Table 1: Hypothetical IC50 values for (5-Methyl-3-phenylpyrazol-1-yl)methanol against prioritized targets.
3.2.2 Mechanism of Inhibition and Binding Affinity Studies
-
Objective: To understand how the compound inhibits the enzyme (e.g., competitive, non-competitive) and to directly measure the binding affinity.
-
Techniques:
-
Enzyme Kinetics: Perform kinetic studies by varying both substrate and inhibitor concentrations to elucidate the mechanism of inhibition.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These label-free techniques provide direct measurement of binding affinity (KD), and association/dissociation rates.
-
Phase 3: Cellular Target Engagement and Functional Consequences
The final phase aims to confirm that the compound interacts with its intended target in a cellular context and elicits a functional response.
3.3.1 Cellular Thermal Shift Assay (CETSA)
-
Objective: To provide evidence of target engagement in intact cells.
-
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein.
-
Methodology:
-
Treat cells with the compound or vehicle control.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Pellet the aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot. A shift in the melting curve in the presence of the compound indicates target engagement.
-
3.3.2 Downstream Signaling and Functional Assays
-
Objective: To demonstrate that target engagement leads to a measurable biological effect.
-
Methodology (Example for a Kinase Target):
-
Treat a relevant cell line with the compound.
-
Perform Western blotting to assess the phosphorylation status of the kinase's known downstream substrates. A decrease in phosphorylation would indicate target inhibition.
-
Conduct functional assays such as cell proliferation assays (e.g., MTS, BrdU) or cytokine release assays (e.g., ELISA) to measure the phenotypic outcome of target inhibition. Preliminary studies on similar pyrazole derivatives have shown effects on cell cycle arrest and autophagy in cancer cell lines.[13]
-
Figure 2: Hypothetical signaling pathway (MAPK) targeted by the compound.
Conclusion and Future Directions
While (5-Methyl-3-phenylpyrazol-1-yl)methanol is a relatively uncharacterized molecule, its pyrazole core strongly suggests a high potential for therapeutic activity. The systematic approach outlined in this guide, progressing from broad in silico and in vitro screening to rigorous cellular target validation, provides a clear and efficient path to uncovering its mechanism of action and identifying its primary therapeutic targets.
Successful identification of a validated target will pave the way for lead optimization studies. Structure-activity relationship (SAR) studies can be initiated to modify the substituents on the pyrazole and phenyl rings to enhance potency, selectivity, and pharmacokinetic properties. The journey from a promising scaffold to a clinically viable drug candidate is arduous, but the foundational strategy detailed herein provides the essential first steps for unlocking the potential of (5-Methyl-3-phenylpyrazol-1-yl)methanol.
References
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- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134.
- Zhang, L., Wang, Y., Zhang, J., & Li, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(10), 1179–1203.
- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134.
- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Open Chemistry, 16(1), 34-59.
- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
- Kumar, A., & Kumar, K. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(23), 14163-14179.
- Zhang, L., Wang, Y., Zhang, J., & Li, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1203.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7).
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, W. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Journal of Chemistry, 2022, 1-20.
- Kumar, V., Kaur, K., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035.
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Omega, 7(43), 38243-38271.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 667233.
- Wang, Z., Wang, J., Xie, C., Li, X., & Zhu, H. (2011). Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives. European journal of medicinal chemistry, 46(1), 135–142.
- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of the Mexican Chemical Society, 65(1), 72-87.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ijnrd.org [ijnrd.org]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 10. jchr.org [jchr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Degradation of (5-Methyl-3-phenylpyrazol-1-yl)methanol
This technical guide details the stability profile, degradation mechanisms, and handling protocols for (5-Methyl-3-phenylpyrazol-1-yl)methanol (CAS 369401-86-5).
Technical Guide & Whitepaper
Executive Summary
(5-Methyl-3-phenylpyrazol-1-yl)methanol is a specialized heterocyclic intermediate characterized by an
This guide provides a mechanistic breakdown of its degradation, validated stability-indicating protocols, and storage mandates to ensure integrity during drug development workflows.
Key Stability Metrics
| Parameter | Characteristic | Critical Insight |
| CAS Number | 369401-86-5 | Distinct from |
| Chemical Class | Hemiaminal structure; prone to retro-aldol-like hydrolysis. | |
| Solid State | Stable (MP: 145–146 °C) | Hygroscopicity may trigger surface hydrolysis. |
| Solution State | Unstable | Equilibrium-driven release of Formaldehyde (HCHO). |
| Major Degradant | 5-Methyl-3-phenylpyrazole | Formed via de-hydroxymethylation. |
Chemical Structure & Reactivity Profile
The stability of this molecule is dictated by the N1-hydroxymethyl group . Unlike carbon-bound alcohols (e.g., benzyl alcohol), the
The Equilibrium Trap
In solution, the compound exists in a dynamic equilibrium with its precursors. This is not a simple decomposition but a reversible dissociation.
-
Forward Reaction (Synthesis): Favored at high HCHO concentrations and neutral/basic pH.
-
Reverse Reaction (Degradation): Favored by:
-
Dilution: Low concentration shifts equilibrium to the right (Le Chatelier's principle).
-
Heat: Increases the rate of dissociation.
-
Acid/Base Catalysis: Accelerates the proton transfer required for cleavage.
-
Formaldehyde Removal: If HCHO evaporates or is consumed by side reactions, the starting material is depleted.
-
Degradation Mechanisms
Pathway A: Retro-Hydroxymethylation (Hydrolysis)
This is the primary degradation pathway. In the presence of water or protic solvents, the C-N bond weakens.
-
Mechanism: Protonation of the hydroxyl oxygen (acid catalysis) or deprotonation of the hydroxyl group (base catalysis) facilitates the expulsion of formaldehyde.
-
Product: 3-Phenyl-5-methylpyrazole (Solid precipitate often observed if solubility differs).
Pathway B: Methylene-Bridged Dimerization
If the released formaldehyde is not removed, it can react with two equivalents of the parent pyrazole (or one parent and one intact molecule) to form a stable dimer.
-
Structure:
-Methylenebis(3-phenyl-5-methylpyrazole). -
Trigger: High concentrations in solution and prolonged heating. This is an irreversible "sink" for the material.
Pathway C: Oxidation (Minor)
While less common than hydrolysis, the primary alcohol group is susceptible to oxidation to the corresponding carboxylic acid (
Mechanistic Visualization (Graphviz)
Caption: Primary degradation pathways showing the reversible hydrolysis to parent pyrazole and irreversible dimerization.
Experimental Protocols
Synthesis Validation (For Reference Standard)
To accurately monitor degradation, you must synthesize the parent pyrazole (degradant) as a reference standard if not commercially available.
-
Reagents: 3-Phenyl-5-methylpyrazole (1.0 eq), Formaldehyde (37% aq, 1.5 eq), Ethanol.
-
Procedure: Reflux for 2 hours. Cool to precipitate the
-hydroxymethyl product. -
Key Observation: If the reaction is left at reflux too long without excess HCHO, dimerization increases.
Forced Degradation Study Protocol
This protocol is designed to determine the "soft spots" of the molecule for regulatory filing.
Step 1: Sample Preparation Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile (ACN). Note: Avoid Methanol as it can react with released HCHO to form hemiformals, complicating analysis.
Step 2: Stress Conditions
| Condition | Procedure | Timepoints | Expected Outcome |
| Acid Hydrolysis | Add 0.1 N HCl to stock (1:1 v/v). Store at RT.[1] | 1h, 4h, 24h | Rapid conversion to Parent Pyrazole. |
| Base Hydrolysis | Add 0.1 N NaOH to stock (1:1 v/v). Store at RT.[1] | 1h, 4h, 24h | Rapid conversion to Parent Pyrazole + Cannizzaro on HCHO. |
| Thermal (Solid) | Heat neat solid at 80°C (open vial). | 24h, 7 days | Loss of mass (HCHO evolution), surface crusting. |
| Thermal (Solution) | Heat solution at 60°C in sealed vial. | 4h, 24h | Equilibrium shift; potential dimer formation. |
Step 3: Analytical Method (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
-
Target Peaks:
-
HCHO: Not visible by standard UV (requires DNPH derivatization if quantification is needed).
-
Parent Pyrazole: Will elute later than the N-hydroxymethyl target (loss of polar -OH group makes it more hydrophobic).
-
Target Molecule: Elutes earlier than parent.
-
Formaldehyde Quantification (Optional)
To prove the mechanism, quantify released formaldehyde using the Nash Reagent method (colorimetric) or DNPH derivatization followed by HPLC.
Storage & Handling Directives
Based on the instability profile, the following handling procedures are mandatory for maintaining purity >98%.
-
Temperature: Store at -20°C for long-term storage. 2-8°C is acceptable for active use (<1 month).
-
Atmosphere: Store under Argon or Nitrogen . Moisture promotes hydrolysis; Oxygen promotes minor oxidation.
-
Container: Tightly sealed glass vials. Avoid unlined plastic caps which may absorb formaldehyde or allow moisture ingress.
-
In Solution:
-
NEVER store in solution for long periods. Prepare fresh immediately before use.
-
If solution storage is unavoidable, use anhydrous aprotic solvents (DMSO-d6, dry THF) and store at -20°C.
-
Avoid acidic buffers.
-
References
-
Synthesis & Characterization: Bouabdallah, I., et al. "1-Hydroxymethyl-3-phenyl-5-methylpyrazole."[2] Molbank, 2005, M427.[2][3] Link
-
Silatrane Derivatives: Verma, S. C., Nasim, M., & Venkataramani, P. S. "Heterocyclic substituted silatranes. Part II. Synthesis and characterization." Phosphorus, Sulfur, and Silicon and the Related Elements, 2001.[3] Link
- General N-Hydroxymethyl Stability: Bundgaard, H., & Falch, E. "Prodrugs of N-hydroxymethyl compounds." Journal of Pharmaceutical Sciences. (Contextual grounding on hemiaminal stability).
-
Analytical Methodologies: "Standard Practices for Forced Degradation Studies of Pharmaceuticals." International Conference on Harmonisation (ICH) Guidelines Q1A(R2). Link
Sources
Methodological & Application
Application Note: In Vitro Characterization of (5-Methyl-3-phenylpyrazol-1-yl)methanol
Part 1: Core Directive & Executive Summary
The Challenge: Investigating a Labile Scaffold
(5-Methyl-3-phenylpyrazol-1-yl)methanol (MPPM ) represents a specific class of N-hydroxymethyl pyrazoles. Unlike standard small molecule inhibitors, this compound features a hydroxymethyl group attached to the pyrazole nitrogen (N1).
Critical Scientific Insight: N-hydroxymethyl compounds are often in dynamic equilibrium with their parent amine (in this case, 3-phenyl-5-methylpyrazole) and formaldehyde, particularly in aqueous, physiological buffers. Therefore, any in vitro protocol must rigorously distinguish between the activity of the intact molecule, the parent scaffold (often an antioxidant/free-radical scavenger analogous to Edaravone), and the potential cytotoxicity of released formaldehyde.
This guide provides a self-validating experimental framework to characterize MPPM, moving from chemical stability to biological phenotype (cytotoxicity and antioxidant potential).
Part 2: Scientific Integrity & Logic (Protocols)
Phase 1: Preparation & Stability Validation (The "Go/No-Go" Step)
Before applying MPPM to cells, you must define its half-life (
Protocol 1.1: Stock Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade
99.9%). -
Concentration: Prepare a 100 mM master stock.
-
Storage: Aliquot into amber glass vials (protect from light/hydrolysis). Store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 1.2: Hydrolytic Stability Assay (HPLC)
Objective: Determine if MPPM remains intact in DMEM/RPMI media.
-
Preparation: Dilute MPPM stock to 100 µM in:
-
Condition A: PBS (pH 7.4).
-
Condition B: Complete Cell Culture Media (e.g., DMEM + 10% FBS).
-
-
Incubation: Incubate at 37°C.
-
Sampling: Take aliquots at
hours. -
Quenching: Immediately mix 1:1 with cold Acetonitrile to precipitate proteins (for Cond. B). Centrifuge (10,000 x g, 5 min).
-
Analysis: Inject supernatant into HPLC (C18 column).
-
Monitor: Disappearance of MPPM peak and appearance of the parent 3-phenyl-5-methylpyrazole peak.
-
-
Decision Gate:
-
If
: The compound is a prodrug or formaldehyde releaser . Biological effects will likely mirror the parent scaffold or formaldehyde toxicity. -
If
: Proceed with MPPM as a stable chemical entity.
-
Phase 2: Cytotoxicity & Antiproliferative Profiling
Based on structural analogs (phenyl-pyrazoles), MPPM is hypothesized to exhibit anticancer activity via cell cycle arrest or antioxidant mechanisms.
Protocol 2.1: Dose-Response Viability Assay (CCK-8/MTS)
Target Cells: A549 (Lung Carcinoma) and HepG2 (Hepatocellular Carcinoma) — Selected based on literature sensitivity to pyrazole derivatives.
Workflow:
-
Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment (24 h).
-
Treatment:
-
Experimental: MPPM (8-point serial dilution: 0.1 µM to 100 µM).
-
Negative Control: 0.1% DMSO (Vehicle).
-
Positive Control: Doxorubicin (1 µM) or Edaravone (if testing antioxidant protection).
-
Formaldehyde Control: If Protocol 1.2 showed instability, include a Formaldehyde dose-response curve to rule out artifactual toxicity.
-
-
Incubation: 48 hours at 37°C, 5% CO
. -
Readout: Add CCK-8 reagent (10 µL/well). Incubate 1–4 h. Measure Absorbance at 450 nm.
-
Analysis: Fit data to a 4-parameter logistic curve to calculate IC
.
Phase 3: Mechanistic Validation (ROS & Cell Cycle)
If MPPM shows activity, determine if it acts as an antioxidant (scavenger) or a cell cycle inhibitor.
Protocol 3.1: ROS Scavenging Assay (H2DCFDA)
Rationale: The parent scaffold (3-phenyl-5-methylpyrazole) is structurally related to Edaravone, a known free radical scavenger.
-
Staining: Load A549 cells with 10 µM H
DCFDA (fluorescent ROS probe) for 30 min in serum-free media. -
Induction (Optional): Induce oxidative stress with H
O (100 µM, 1 h) concurrently with MPPM treatment. -
Measurement: Flow Cytometry (FITC channel).
-
Outcome: A left-shift in fluorescence intensity indicates ROS scavenging activity.
-
Protocol 3.2: Cell Cycle Analysis (Propidium Iodide)
Rationale: Pyrazole-methanol derivatives have been reported to induce G2/M arrest.
-
Treatment: Treat cells with MPPM at IC
concentration for 24 h. -
Fixation: Harvest cells, wash, and fix in 70% cold ethanol (-20°C, >2 h).
-
Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Analysis: Flow Cytometry. Analyze DNA content histograms for G0/G1, S, and G2/M populations.
Part 3: Visualization & Formatting
Experimental Workflow Diagram
Figure 1: Decision tree for MPPM characterization, prioritizing chemical stability validation prior to biological phenotyping.
Mechanism of Action Hypothesis
Figure 2: Putative breakdown pathway of MPPM. Biological activity may stem from the intact molecule or its hydrolysis products.
Data Summary Table: Expected Outcomes
| Assay | Readout | Interpretation (Active) | Interpretation (Inactive) |
| Stability (HPLC) | % Area Under Curve | >90% intact at 24h = Stable | Rapid degradation = Prodrug behavior |
| Viability (CCK-8) | IC | < 10 µM = Potent Cytotoxic | > 50 µM = Weak/Non-toxic |
| Cell Cycle | % G2/M Phase | Increase > 20% vs Control | No change in distribution |
| ROS Levels | Fluorescence (MFI) | Decrease (Shift Left) | No change vs H |
References
-
Li, S., et al. (2010). Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry.
- Grounding: Establishes the anticancer potential (A549 cells)
-
Santa Cruz Biotechnology. (2023). (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol Product Data.
- Grounding: Provides chemical handling and structural context for pyrazole-methanol analogs.
-
BenchChem. (2025).[1] Stability and Storage of Pyrazole Compounds.[1]
- Grounding: Validates the requirement for stability testing due to tautomerism and hydrolysis risks in pyrazole deriv
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11227224, (5-Methyl-3-phenylpyrazol-1-yl)methanol.
- Grounding: Confirms the specific chemical identity and CAS 369401-86-5.
Sources
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis
Status: Operational Ticket Focus: Troubleshooting Regioisomer Mixtures (1,3- vs. 1,5-substitution) Assigned Specialist: Senior Application Scientist
Introduction: The "Isomer Trap" in Pyrazole Chemistry
Welcome to the technical support hub. If you are here, you are likely staring at an NMR spectrum showing a frustrating mixture of two isomers. In the synthesis of substituted pyrazoles—particularly when condensing unsymmetrical 1,3-dicarbonyls with substituted hydrazines (Knorr synthesis)—regioselectivity is the primary failure mode.[1]
The core issue stems from the competing nucleophilicity of the hydrazine nitrogens and the competing electrophilicity of the carbonyl centers. This guide moves beyond "trial and error" by applying mechanistic causality to force a single outcome.
Module 1: Troubleshooting the Knorr Condensation
User Issue: "I reacted an unsymmetrical 1,3-diketone with methylhydrazine and got a 60:40 mixture of isomers. How do I fix this?"
Root Cause Analysis
The Knorr reaction proceeds via two pathways:
-
Pathway A: The terminal hydrazine nitrogen (
) attacks the most reactive carbonyl. -
Pathway B: The internal hydrazine nitrogen (
) attacks the most reactive carbonyl.
In neutral solvents like ethanol, these rates are often comparable, leading to mixtures.
Solution 1: The Fluorinated Solvent Switch (The "HFIP Effect")
Standard protic solvents (EtOH, MeOH) rely on hydrogen bonding that can stabilize both transition states. Fluorinated alcohols, specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , are strong hydrogen bond donors (HBD) but poor nucleophiles. They selectively activate the "harder" carbonyl and stabilize specific intermediates, often driving the reaction toward the 1,5-isomer (or 5-hydroxy pyrazoline intermediate) with high selectivity.
Protocol 1: HFIP-Mediated Regioselective Synthesis
-
Reagents: Unsymmetrical 1,3-diketone (1.0 equiv), Methylhydrazine (1.1 equiv).
-
Solvent: HFIP (0.5 M concentration).
-
Procedure:
-
Dissolve diketone in HFIP at room temperature.
-
Add hydrazine dropwise (exothermic).
-
Stir at 25 °C for 1–2 hours.
-
Evaporate solvent (HFIP can be recovered).
-
Result: Typically >95:5 ratio favoring the 5-substituted isomer.
-
Solution 2: pH-Controlled Nucleophilicity
-
Acidic Conditions (HCl/AcOH): Protonation of the hydrazine reduces the nucleophilicity of the internal nitrogen significantly more than the terminal
. This forces the terminal to attack the most electrophilic carbonyl first. -
Basic Conditions: De-protonation increases the nucleophilicity of the internal nitrogen.
Visualizing the Pathway
Caption: Divergent pathways in Knorr synthesis. HFIP and Lewis acids typically favor the formation of the 1,5-isomer via Intermediate A.
Module 2: Guaranteeing Selectivity with Enaminones
User Issue: "My diketone is too unstable or gives poor selectivity even with HFIP."
The Fix: Stop using diketones. Use Enaminones (
-
Mechanism: The hydrazine
(hard nucleophile) exclusively attacks the carbonyl (hard electrophile) first. The internal nitrogen then displaces the amine. -
Result: Exclusive formation of the 1,3-disubstituted pyrazole (inverse of the typical Knorr major product).
Protocol 2: Enaminone Cyclization
-
Preparation: React acetyl ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux for 2-4 hours to generate the enaminone.
-
Cyclization:
Module 3: Regioselective N-Alkylation of Pyrazoles
User Issue: "I have an unsubstituted pyrazole (NH). When I add an alkyl halide, I get a mixture of N1 and N2 alkylation."
The "Switch" Strategy
Tautomerism in NH-pyrazoles means both nitrogens are nucleophilic. You can control the site of alkylation by choosing the right Base-Solvent System .
| Condition | Mechanism | Major Product |
| NaH / THF | Irreversible deprotonation creates a "naked" anion. Alkylation is governed by sterics (attack at the less hindered Nitrogen) and coordination to the Na+ ion. | 1,3-Isomer (usually) |
| K₂CO₃ / Acetone | Weaker base, thermodynamic equilibration. | Mixture (Substrate dependent) |
| Base / HFIP | Hydrogen bonding to the pyrazole lone pairs shields specific sites. | 1,5-Isomer (Switch in selectivity) |
| Mukaiyama Condensation | MgBr2 / DIPEA. | 1,5-Isomer (Chelation control) |
Decision Tree for N-Alkylation
Caption: Strategic selection of base and solvent can invert regioselectivity in N-alkylation.
Module 4: Characterization - How to Verify Your Isomer
User Issue: "I have a product, but I don't know if it's the 1,3 or 1,5 isomer."
Do not rely solely on 1H NMR splitting. Use NOE (Nuclear Overhauser Effect) or HMBC .
Diagnostic Table: 1,3 vs 1,5 Isomers
| Feature | 1,3-Disubstituted | 1,5-Disubstituted |
| NOE Correlation | Strong NOE between N-Methyl/Aryl and H5 (ring proton). | Strong NOE between N-Methyl/Aryl and Substituent at C5 . |
| 13C NMR (C3 vs C5) | C3 is typically downfield (δ 140-150) compared to C5. | C5 is typically upfield (δ 130-140) due to steric compression if bulky groups are present. |
| Solvent Shift | Minimal shift in different solvents. | Significant shift in C5 signal when changing from CDCl3 to DMSO-d6. |
The "Gold Standard" Experiment: Run a 1D NOE difference spectrum . Irradiate the N-substituent (e.g., N-Me).
-
If you see enhancement of the ring proton , you have the 1,3-isomer .
-
If you see enhancement of the side-chain substituent , you have the 1,5-isomer .
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. Demonstrates the "HFIP effect" for favoring 1,5-isomers.
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones . Organic Letters. A base-mediated cycloaddition approach avoiding diketones.[4]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles . Molecules. Details the use of NaH vs Carbonates to switch N1/N2 selectivity.
-
Reactivity of Cross-Conjugated Enynones in Cyclocondensations . The Journal of Organic Chemistry. Explains the use of enaminone-type substrates for predictable regiocontrol.
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis . Reaction Chemistry & Engineering. A kinetic study revealing why standard conditions lead to mixtures.
Sources
- 1. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Pyrazole Derivatives by Column Chromatography
Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these valuable heterocyclic compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of column chromatography for pyrazoles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the column chromatography of pyrazole derivatives, offering probable causes and actionable solutions.
Issue 1: Poor Separation or Co-elution of Isomers/Impurities
Symptoms:
-
You observe multiple overlapping spots on the Thin-Layer Chromatography (TLC) plate.[1]
-
Fractions collected from the column contain a mixture of your desired product and impurities.
-
NMR analysis of the purified product shows duplicate sets of peaks, indicating the presence of regioisomers.[1]
Probable Causes:
-
Similar Polarity of Compounds: Regioisomers and other closely related impurities often have very similar polarities, making them difficult to resolve with standard chromatographic conditions.[2]
-
Inappropriate Solvent System: The chosen mobile phase may not have the optimal selectivity to differentiate between the compounds.[3]
-
Column Overloading: Loading too much crude material onto the column can lead to broad, tailing peaks and poor separation.[2][3]
-
Poor Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and inefficient separation.[3]
Solutions:
-
Optimize the Mobile Phase:
-
TLC is Key: Before running a column, meticulously screen various solvent systems using TLC. The ideal system should provide a clear separation of spots and an Rf value between 0.2 and 0.4 for your target compound.[3]
-
Adjust Polarity: If separation is poor, try a shallower solvent gradient or isocratic elution with a finely tuned solvent ratio.[2] For example, instead of a large jump from 10% to 20% ethyl acetate in hexanes, try smaller increments.
-
Change Solvent Selectivity: If adjusting polarity doesn't work, try a different solvent system altogether. For instance, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can alter the interactions with the stationary phase and improve separation.[3]
-
-
Refine Your Technique:
-
Reduce Sample Load: A general guideline is to load 1-5% of the stationary phase's mass.[3] Overloading is a common cause of poor resolution.
-
Dry Loading: For compounds that are not very soluble in the initial mobile phase, or to achieve a very tight band at the start, use the dry loading technique.[2][4] Dissolve your crude mixture in a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your column.[2][4]
-
-
Consider an Alternative Stationary Phase:
-
If standard silica gel fails to provide adequate separation, especially for challenging mixtures, consider silica with a higher surface area, which can increase compound retention and loading capacity.[5]
-
Issue 2: Compound Degradation on the Column
Symptoms:
-
You observe streaking on the TLC plate.
-
The yield of your purified product is significantly lower than expected.
-
You notice the appearance of new, often more polar, spots on the TLC of your collected fractions.
Probable Causes:
-
Acidic Nature of Silica Gel: Standard silica gel is acidic and can cause the degradation of acid-sensitive pyrazole derivatives.[2] The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups, leading to decomposition.[4]
-
Prolonged Exposure: The longer the compound remains on the column, the greater the chance of degradation.[2][3]
Solutions:
-
Deactivate the Silica Gel:
-
Use an Alternative Stationary Phase:
-
Work Efficiently:
Issue 3: Compound Fails to Elute or Elutes Very Slowly
Symptoms:
-
Your compound remains at the top of the column and does not move even with an increasingly polar mobile phase.
-
The compound streaks down the column instead of moving as a defined band.
Probable Causes:
-
Insufficiently Polar Mobile Phase: The solvent system may not be strong enough to displace your highly polar compound from the stationary phase.[3]
-
Strong Interaction with Silica: The pyrazole nitrogen atoms may be strongly adsorbing to the acidic sites on the silica gel.
Solutions:
-
Increase Mobile Phase Polarity:
-
Gradually increase the percentage of the polar solvent in your mobile phase. For example, if a high concentration of ethyl acetate in hexanes is ineffective, consider adding a stronger solvent like methanol to your eluent system.[3] A common system for more polar compounds is a gradient of methanol in dichloromethane.[3]
-
-
Consider Reversed-Phase Chromatography:
-
If your compound is too polar for normal-phase chromatography, reversed-phase chromatography is an excellent alternative.[3]
-
Stationary Phase: C18 columns are commonly employed.[2]
-
Mobile Phase: Typical mobile phases include gradients of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA).[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying pyrazole derivatives?
A1: Standard silica gel (230-400 mesh for flash chromatography) is the most widely used stationary phase for the purification of pyrazole derivatives due to its versatility and cost-effectiveness.[2][3]
Q2: What are the typical mobile phase systems for pyrazole purification?
A2: The choice of mobile phase is highly dependent on the polarity of the specific pyrazole derivative. Common systems for normal-phase chromatography include gradients of:
Q3: My crude product is not soluble in my chosen mobile phase. How should I load my column?
A3: This is a common challenge. The preferred method is "dry loading".[2][4] Dissolve your crude product in a minimal amount of a strong solvent in which it is soluble (e.g., dichloromethane, methanol, or even DMF for poorly soluble compounds).[2][9] Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully layered on top of the packed column.[2][4]
Q4: How can I purify chiral pyrazole derivatives?
A4: The separation of enantiomers requires specialized techniques. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the method of choice.[2] Polysaccharide-based CSPs, such as Lux cellulose-2 and Lux amylose-2, have shown excellent capabilities for resolving racemic pyrazole derivatives.[2][10][11]
Q5: My purified pyrazole is colored, but it should be colorless. How can I fix this?
A5: Colored impurities are often trace byproducts from the synthesis, such as decomposition of the hydrazine starting material.[1] You can try the following:
-
Charcoal Treatment: Dissolve the colored product in a suitable solvent, add a small amount of activated charcoal, stir briefly, and then filter through a pad of celite.[1][4] The charcoal will adsorb many colored impurities.
-
Silica Gel Plug: Dissolve your compound and pass it through a short column ("plug") of silica gel. The highly polar colored impurities may be retained at the top.[4]
-
Recrystallization: This technique can be very effective at removing colored impurities, which often remain in the mother liquor.[4]
| Technique | Stationary Phase | Typical Mobile Phase | Best For... | References |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | General purification, separation of regioisomers. | [2][12] |
| Flash Chromatography | Deactivated Silica Gel | Hexane/EtOAc + 0.1-1% Et₃N | Acid-sensitive or basic pyrazoles. | [3][4][13] |
| Flash Chromatography | Neutral Alumina | Hexane/Ethyl Acetate | Highly basic pyrazoles to avoid degradation. | [4] |
| Reversed-Phase HPLC | C18 Silica | Water/Acetonitrile or Water/Methanol | Highly polar pyrazole derivatives. | [2][3] |
| Chiral HPLC | Polysaccharide-based CSPs | Normal or Polar Organic Modes | Separation of enantiomers. | [2][10][11] |
| Table 1: Summary of Common Chromatographic Conditions for Pyrazole Derivatives. |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a generalized procedure for the purification of a pyrazole derivative using standard silica gel flash chromatography.
1. Preparation and TLC Analysis:
-
Dissolve a small amount of your crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of a solvent system (e.g., ethyl acetate/hexane) to find a system that gives your desired product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[3][4]
2. Column Packing:
-
Select a column of appropriate size for the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 95:5 hexane/ethyl acetate).[2]
-
Pour the slurry into the column and use positive air pressure to pack it tightly and uniformly, ensuring no air bubbles are trapped.[2]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[4]
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the sand layer.
-
Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel as described in FAQ #3. Carefully add the resulting powder to the top of the column.[2][4]
4. Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase, applying positive air pressure for a consistent flow rate.[2]
-
If a gradient elution is required, gradually increase the polarity of the mobile phase according to your TLC optimization.
-
Collect fractions in an organized manner (e.g., in test tubes in a rack).
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.[2]
5. Post-Processing:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified pyrazole derivative.[2]
References
-
Improving Flash Purification of Chemically Related Pyrazines. Biotage. Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]
-
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PMC. Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Available at: [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. AWS. Available at: [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
-
Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. PMC. Available at: [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]
-
Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. ablelab.eu [ablelab.eu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
scale-up synthesis of (5-Methyl-3-phenylpyrazol-1-yl)methanol challenges
Answering the user's request.## Technical Support Center: Scale-Up Synthesis of (5-Methyl-3-phenylpyrazol-1-yl)methanol
Introduction: Welcome to the technical support center for the scale-up synthesis of (5-Methyl-3-phenylpyrazol-1-yl)methanol. This molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. While the N-hydroxymethylation of 5-methyl-3-phenyl-1H-pyrazole appears straightforward on paper, its transition from laboratory scale to pilot or commercial scale presents a unique set of challenges. These can range from managing reaction exotherms and controlling impurity profiles to achieving consistent crystallization and ensuring operator safety.
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights in a practical question-and-answer format, moving beyond simple procedural steps to explain the underlying causality and logic. Our goal is to equip you with the expertise to anticipate, troubleshoot, and overcome the common hurdles in the large-scale production of this important intermediate.
Section 1: Troubleshooting Guide
This section addresses specific, acute problems that may arise during the synthesis campaign.
Question 1: My reaction has stalled, showing low or incomplete conversion of the starting pyrazole. What are the likely causes and how can I fix it?
Answer: Low or incomplete conversion is a common scale-up issue stemming from several potential factors related to kinetics and reagent stability.
-
Probable Cause 1: Ineffective Formaldehyde Reagent. The reactivity of formaldehyde is highly dependent on its form. At scale, using aqueous formalin (37% solution) is common, but its equilibrium with non-reactive polymers (paraformaldehyde) and methanol stabilizer can affect kinetics. If using solid paraformaldehyde, depolymerization might be inefficient.
-
Solution:
-
For Formalin: Ensure the grade of formalin is appropriate and consider a gentle pre-heating step (e.g., to 40-50°C) in the presence of the base catalyst before adding the pyrazole. This helps shift the equilibrium towards monomeric formaldehyde.
-
For Paraformaldehyde: The depolymerization process is critical. Ensure sufficient heating and catalyst presence to fully convert it to gaseous or dissolved formaldehyde before the main reaction phase. Inadequate depolymerization is a primary cause of stalled reactions.
-
-
-
Probable Cause 2: Poor Temperature Control. The hydroxymethylation reaction is exothermic.[1] On a large scale, inefficient heat removal can lead to localized "hot spots" where side reactions or degradation can occur, while an overly low temperature can slow the reaction to a crawl.
-
Solution: Implement a robust temperature control strategy. Use a jacketed reactor with a reliable heating/cooling system. The addition of the 5-methyl-3-phenyl-1H-pyrazole should be done portion-wise or via a controlled addition funnel to manage the exotherm effectively, maintaining the optimal reaction temperature (typically 50-70°C, process-dependent).
-
-
Probable Cause 3: Inadequate Mixing. As scale increases, achieving homogeneous mixing becomes more difficult.[2] Poor agitation can lead to localized reagent concentration imbalances, hindering the reaction.
-
Solution: Ensure the reactor's agitator (impeller type, speed) is suitable for the batch volume and viscosity. Baffles within the reactor are crucial to prevent vortexing and ensure effective mixing.
-
-
Probable Cause 4: Incorrect pH or Base Inactivity. The reaction is typically base-catalyzed. The choice and amount of base are critical. An insufficient amount will result in slow kinetics, while an overly strong or concentrated base can promote undesired Cannizzaro reactions with formaldehyde.
-
Solution: Use a mild inorganic base like potassium carbonate (K₂CO₃) or a carefully controlled amount of aqueous sodium hydroxide (NaOH). The pH should be maintained in the weakly basic range (pH 8-10). Monitor the pH throughout the reaction.
-
Question 2: I'm observing a significant amount of a high-molecular-weight impurity, likely the bis(5-methyl-3-phenylpyrazol-1-yl)methane. How can I prevent its formation?
Answer: The formation of this "dimer" impurity is a classic side reaction for N-hydroxymethyl compounds. It occurs when the product, (5-methyl-3-phenylpyrazol-1-yl)methanol, reacts with a second molecule of the starting pyrazole, eliminating water. This process is often catalyzed by acid or heat.
-
Probable Cause 1: Low pH Excursions. If the reaction mixture becomes acidic at any point, particularly during work-up, the hydroxyl group of the product can be protonated, forming a reactive carbocation that is readily attacked by another pyrazole molecule.
-
Solution: Maintain strict pH control throughout the process. Ensure the reaction is run under basic conditions. During the work-up or quench step, avoid strong acids. If a neutralization step is required, use a buffered or weak acid solution and do not overshoot to an acidic pH.
-
-
Probable Cause 2: Excessive Reaction Temperature or Time. Higher temperatures can promote this condensation reaction even under neutral or basic conditions.
-
Solution: Adhere to the validated optimal temperature range. Once the reaction reaches completion (as determined by in-process controls like HPLC), cool the batch promptly. Avoid prolonged heating cycles.
-
-
Probable Cause 3: Incorrect Reagent Stoichiometry. Having a large excess of the starting pyrazole relative to formaldehyde can drive the formation of the bis-pyrazolylmethane impurity.
-
Solution: Use a slight excess of formaldehyde (e.g., 1.1 to 1.3 molar equivalents) to ensure the pyrazole is the limiting reagent. A "reverse addition" strategy, where the pyrazole solution is added to the formaldehyde/base mixture, can also be effective in maintaining a low concentration of free pyrazole at any given time.
-
Question 3: During crystallization, my product is oiling out or forming a sticky solid that is difficult to filter and dry. What should I do?
Answer: This is a common and frustrating issue in scale-up crystallization, often caused by impurities or suboptimal crystallization conditions.
-
Probable Cause 1: High Impurity Load. The presence of unreacted starting materials, the bis-pyrazolylmethane impurity, or other side products can act as a eutectic mixture, depressing the melting point and inhibiting proper crystal lattice formation.
-
Solution:
-
Pre-Purification: Before crystallization, perform a work-up to remove major impurities. This could include aqueous washes to remove salts and water-soluble components, or a charcoal treatment to remove colored impurities.
-
Purity Check: Ensure the crude material meets a minimum purity specification before attempting crystallization.
-
-
-
Probable Cause 2: Incorrect Solvent System or Supersaturation. The chosen solvent system may not be optimal for scale-up, or the solution may be cooled too quickly, leading to rapid precipitation (oiling out) rather than controlled crystal growth.
-
Solution:
-
Solvent Screening: Re-evaluate the solvent system. A mixture, such as Toluene/Heptane or Ethyl Acetate/Hexane, often provides better control than a single solvent. The first solvent dissolves the product, and the second (anti-solvent) induces crystallization.
-
Controlled Cooling: Implement a programmed cooling ramp in the reactor. A slow cooling rate (e.g., 5-10°C per hour) is crucial for growing well-defined, filterable crystals.
-
Seeding: Introduce a small quantity of pure product crystals at the point of supersaturation (the "cloud point") to promote heterogeneous nucleation and controlled crystal growth.
-
-
Question 4: I'm concerned about the thermal stability of the product during drying. Are there any risks?
Answer: Yes, N-hydroxymethylpyrazoles can exhibit limited thermal stability.[3] Aggressive drying at elevated temperatures can lead to decomposition.
-
Probable Cause: Thermal Decomposition. The C-N bond can be labile, and heating can cause a retro-reaction to regenerate the starting pyrazole and formaldehyde, or lead to the formation of the bis-pyrazolylmethane impurity and other degradation products. Some nitrogen-rich heterocyclic compounds can also pose energetic risks if heated excessively.[4][5][6]
-
Solution:
-
Low-Temperature Drying: Dry the isolated product under high vacuum at a mild temperature (e.g., 35-45°C). The exact temperature should be determined by thermal analysis.
-
Thermal Analysis: Before finalizing the drying protocol, perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on a small sample. This will identify the melting point and the onset temperature of decomposition, providing a safe upper limit for all heating operations.
-
Nitrogen Sweep: Using a gentle sweep of dry nitrogen in the vacuum oven can help carry away residual solvents more efficiently without requiring higher temperatures.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the formation of (5-Methyl-3-phenylpyrazol-1-yl)methanol? The reaction is a base-catalyzed nucleophilic addition. The N1 nitrogen of the 5-methyl-3-phenyl-1H-pyrazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The base (e.g., OH⁻) deprotonates the pyrazole N-H, increasing its nucleophilicity and facilitating the attack. A subsequent protonation step (from water or another proton source) yields the final hydroxymethyl product.
Q2: How is the starting material, 5-methyl-3-phenyl-1H-pyrazole, typically synthesized at an industrial scale? The most common and industrially viable method is the Knorr pyrazole synthesis or a variation thereof.[7] This involves the condensation reaction between phenylhydrazine and a 1,3-dicarbonyl compound.[8][9] For this specific molecule, 1-phenylbutane-1,3-dione (benzoylacetone) would be the appropriate dicarbonyl starting material. The reaction is typically carried out in a solvent like ethanol or acetic acid and proceeds via a hydrazone intermediate which then cyclizes and dehydrates to form the pyrazole ring.[10]
Q3: What are the most critical safety precautions for handling formaldehyde and phenylhydrazine at scale? Both reagents present significant hazards that must be managed with strict engineering controls and personal protective equipment (PPE).
-
Formaldehyde: It is a known human carcinogen, a potent sensitizer, and is toxic and corrosive.[11][12][13]
-
Controls: Use in a closed-system reactor to prevent vapor release. All transfers should be done via dedicated lines. Local exhaust ventilation is mandatory. A scrubber system should be in place to neutralize any off-gassing.
-
PPE: Operators must use chemical-resistant gloves, splash goggles, a face shield, and a full-face respirator with cartridges appropriate for formaldehyde.[14]
-
-
Phenylhydrazine: It is toxic, a suspected carcinogen, and readily absorbed through the skin.
-
Controls: Similar to formaldehyde, use closed systems for all handling and charging operations.
-
PPE: Full protective clothing, including chemical-resistant gloves and suits, is required. Respiratory protection is also necessary.
-
Q4: What is the recommended analytical package for monitoring this process and ensuring final product quality? A multi-faceted approach is best:
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool. Use a reverse-phase method to monitor the disappearance of the starting pyrazole and the appearance of the product. It is also essential for quantifying the final purity and profiling all impurities, especially the bis-pyrazolylmethane.
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative in-process checks on the reaction floor to quickly gauge conversion.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for definitive structural confirmation of the final product and for characterizing any unknown impurities that may arise.
-
Karl Fischer Titration: To determine the residual water content in the final, dried product, which is often a critical quality attribute.
-
Differential Scanning Calorimetry (DSC): To confirm the melting point and assess thermal stability.
Section 3: Illustrative Scale-Up Synthesis Protocol
This protocol is for illustrative purposes and must be adapted and validated for specific equipment and safety procedures.
Objective: To synthesize ~1.5 kg of (5-Methyl-3-phenylpyrazol-1-yl)methanol.
Equipment: 20 L jacketed glass reactor with overhead stirrer, condenser, temperature probe, and addition funnel. Vacuum filter/dryer.
Protocol Steps:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charge:
-
Charge Potassium Carbonate (K₂CO₃, 0.15 kg, 1.08 mol) to the reactor.
-
Charge Deionized Water (2.0 L).
-
Charge 37% Aqueous Formaldehyde solution (0.90 kg, ~11.1 mol).
-
-
Initial Heating: Begin agitation and heat the reactor contents to 50-55°C to ensure a homogeneous solution and depolymerization of any formaldehyde oligomers.
-
Starting Material Solution: In a separate vessel, dissolve 5-methyl-3-phenyl-1H-pyrazole (1.50 kg, 9.48 mol) in Toluene (6.0 L).
-
Controlled Addition: Slowly add the pyrazole/toluene solution to the reactor over 2-3 hours, maintaining the internal temperature between 60-65°C. The reaction is exothermic; use the reactor jacket cooling to manage the temperature.
-
Reaction Hold: After the addition is complete, hold the reaction mixture at 60-65°C for an additional 2-4 hours.
-
In-Process Control (IPC): Take a sample and analyze by HPLC. The reaction is complete when the starting pyrazole is <1.0% area.
-
Cooling & Phase Separation: Once complete, cool the reactor to 20-25°C. Stop agitation and allow the layers to separate. The bottom layer is the aqueous phase.
-
Work-Up:
-
Drain and discard the lower aqueous layer.
-
Charge Deionized Water (3.0 L) to the organic layer, agitate for 15 minutes, settle, and drain the aqueous wash. Repeat this wash step.
-
-
Crystallization:
-
Cool the toluene solution to 40-45°C.
-
Slowly add n-Heptane (6.0 L) over 1-2 hours to act as an anti-solvent. The solution should become cloudy.
-
If cloudiness does not appear, add a few seed crystals of pure product.
-
Implement a slow cooling ramp to 0-5°C over 4-6 hours. A thick, white slurry should form.
-
Hold at 0-5°C for at least 2 hours to maximize yield.
-
-
Isolation and Drying:
-
Filter the slurry using a vacuum filter.
-
Wash the filter cake with cold (0-5°C) n-Heptane (2 x 1.5 L).
-
Transfer the wet cake to a vacuum dryer. Dry at 40°C under full vacuum until constant weight is achieved.
-
Section 4: Data Summary Table
| Parameter | Recommended Value / Range | Rationale |
| Molar Ratio (Pyrazole:Formaldehyde) | 1 : 1.1 - 1.3 | A slight excess of formaldehyde ensures complete conversion of the more valuable pyrazole starting material. |
| Reaction Temperature | 60 - 65 °C | Balances reaction rate against the risk of impurity formation and thermal decomposition. |
| Reaction Time | 4 - 8 hours | Typical duration for achieving >99% conversion at scale. Must be confirmed by IPC. |
| Crystallization Solvent System | Toluene / n-Heptane | Provides good solubility for the product at higher temperatures and low solubility upon cooling, ensuring high recovery. |
| Expected Yield | 85 - 92% | Represents a typical, efficient process with minimal losses during work-up and isolation. |
| Expected Purity (HPLC) | > 99.5% area | A common quality target for pharmaceutical intermediates. |
| Key Impurity (bis-pyrazolylmethane) | < 0.15% area | Strict control is necessary as this impurity can be difficult to remove. |
Section 5: Visualized Workflow and Challenge Map
The following diagram illustrates the key stages of the scale-up process and highlights the critical challenges associated with each step.
Caption: Scale-up workflow with critical challenge points.
References
- Recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Source document, specific publisher not identified]
- Google Patents. (2009, December 23).
-
Goodman, A. J., & Bateman, J. E. (n.d.). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. National Institutes of Health (NIH). [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- Google Patents. (n.d.).
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Štefane, B., et al. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). [Link]
-
Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]
-
ACS Publications. (2021, August 27). Scale-Up of a Continuous Manufacturing Process of Edaravone. [Link]
-
Taylor & Francis Online. (2013, July 19). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN106117144A - A kind of synthesis technique of high-purity Edaravone.
- 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. (2015, December 25). [Source document, specific publisher not identified]
-
MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
National Institutes of Health (NIH). (n.d.). 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. [Link]
-
Lab Alley. (n.d.). Formaldehyde Safety & Hazards. [Link]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). [Source document, specific publisher not identified]
-
National Institutes of Health (NIH). (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Formaldehyde | Medical Management Guidelines. [Link]
-
New Jersey Department of Health. (n.d.). Formaldehyde - Hazardous Substance Fact Sheet. [Link]
-
GOV.UK. (2024, July 22). Formaldehyde: toxicological overview. [Link]
-
Semantic Scholar. (n.d.). Rishiram Prajuli.pmd. [Link]
-
ResearchGate. (2025, August 10). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF. [Link]
-
National Institutes of Health (NIH). (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]
-
Kherkher Garcia. (2024, December 3). Formaldehyde Uses, Risks, and When Legal Action May Be Necessary. [Link]
-
eCrystals - University of Southampton. (2008, January 31). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. [Link]
-
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
- Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025, October 16). [Source document, specific publisher not identified]
-
Inpressco. (2016, March 23). New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production. [Link]
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). [Source document, specific publisher not identified]
-
ResearchGate. (2025, August 12). (PDF) Industrial Scale-Up Challenges in Catalytic Methanol Production. [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. [Link]
-
MDPI. (2020, July 30). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
-
ChemBK. (n.d.). 1-Phenyl-3-Methyl-5-Pyrazole - Preparation Method. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. [Link]
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Validation & Comparative
A Comparative Study of (5-Methyl-3-phenylpyrazol-1-yl)methanol with other Pyrazole Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry, pyrazole derivatives stand out as a versatile and highly privileged scaffold.[1] Their five-membered heterocyclic structure, with two adjacent nitrogen atoms, provides a unique template for designing molecules with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This guide offers an in-depth comparative analysis of (5-Methyl-3-phenylpyrazol-1-yl)methanol, a specific N-hydroxymethylated pyrazole, with other key pyrazole derivatives. By examining the interplay between structural modifications and biological outcomes, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of more potent and selective therapeutic agents.
The Pyrazole Scaffold: A Foundation for Diverse Bioactivity
The pyrazole ring is a cornerstone in the development of numerous therapeutic agents. Its chemical properties, including its aromaticity and the presence of two nitrogen atoms, allow for extensive functionalization at various positions. The N1 and N2 atoms of the pyrazole ring are particularly important, as substitution at these positions can significantly influence the molecule's physicochemical properties and biological activity.[4]
This guide will focus on a comparative analysis of (5-Methyl-3-phenylpyrazol-1-yl)methanol with other pyrazole derivatives, highlighting how modifications at the N1 position and on the pyrazole core impact their therapeutic potential.
Synthesis of Pyrazole Derivatives: Building the Core and Introducing Diversity
The synthesis of pyrazole derivatives is well-established, with several versatile methods available to construct the core ring and introduce a variety of substituents.
General Synthesis of 3,5-Disubstituted Pyrazoles
A common and efficient method for the synthesis of 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7][8] This approach allows for the introduction of various substituents at the 3 and 5 positions of the pyrazole ring.
Experimental Protocol: Synthesis of 3,5-Disubstituted Pyrazoles
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add the desired hydrazine derivative (1.1 equivalents) to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water. The solid product is then collected by filtration, washed, and purified by recrystallization or column chromatography.
Synthesis of (5-Methyl-3-phenylpyrazol-1-yl)methanol
While specific literature on the direct synthesis of (5-Methyl-3-phenylpyrazol-1-yl)methanol is scarce, a plausible synthetic route involves the N-hydroxymethylation of the parent 3-phenyl-5-methylpyrazole. This can be achieved by reacting the pyrazole with formaldehyde.
Proposed Experimental Protocol: Synthesis of (5-Methyl-3-phenylpyrazol-1-yl)methanol
-
Starting Material: Begin with 3-phenyl-5-methylpyrazole, which can be synthesized using the general method described above with benzoylacetone and hydrazine.
-
N-hydroxymethylation: In a reaction vessel, suspend 3-phenyl-5-methylpyrazole (1.0 equivalent) in an aqueous solution of formaldehyde (37%, 1.2 equivalents).
-
Reaction Conditions: The mixture is stirred at room temperature. The reaction is typically slow but selective.
-
Isolation and Purification: After the reaction is complete (monitored by TLC), the product can be extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the crude product, which can be purified by column chromatography.
Comparative Analysis of Biological Activities
The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. The following sections provide a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of various pyrazole derivatives, with a focus on the influence of N1-substitution.
Anticancer Activity
Pyrazole derivatives have shown significant promise as anticancer agents, with many compounds exhibiting potent cytotoxicity against various cancer cell lines.[9][10] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (EGFR, VEGFR-2).[10]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative 11 | AsPC-1 (Pancreatic) | 16.8 | [11] |
| Pyrazole Derivative 11 | U251 (Glioblastoma) | 11.9 | [11] |
| Pyrimidine-pyrazole derivative 11 | A549 (Lung) | 0.01 | [10] |
| Indole-pyrazole derivative 34 | HCT116 (Colon) | < 23.7 | [10] |
| Selanyl-pyrazole derivative 54 | HepG2 (Liver) | 13.85 | [10] |
| Pyrazolo[3,4-d]pyrimidine derivative 24 | A549 (Lung) | 8.21 | [10] |
| Benzoxazine-pyrazole hybrid 23 | MCF7 (Breast) | 2.82 | [10] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
N1-Substitution: The nature of the substituent at the N1 position plays a crucial role. While many potent anticancer pyrazoles are N-unsubstituted or have aryl substituents, the introduction of a hydroxymethyl group in (5-Methyl-3-phenylpyrazol-1-yl)methanol could potentially enhance solubility and introduce a site for hydrogen bonding, which may alter its interaction with biological targets.
-
Substituents on the Pyrazole Core: The presence of aryl groups at the C3 and C5 positions is a common feature in many active compounds. The phenyl group at C3 and the methyl group at C5 in the target compound are consistent with this trend.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Logical Flow of the MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some, like celecoxib, being potent and selective COX-2 inhibitors.[2][16][17][18][19][20] The anti-inflammatory activity is often evaluated using in vitro assays such as the human red blood cell (HRBC) membrane stabilization method.[21][22][23][24]
| Compound | Assay | % Inhibition / IC50 | Reference |
| Pyrazole derivative 5b | COX-2 Inhibition | IC50 = 0.01 µM | [25] |
| Pyrazole derivative 3d | Carrageenan-induced paw edema | Up to 90.40% inhibition | [18] |
| Pyrazole derivative 6b | Carrageenan-induced paw edema | 85.78% inhibition | [17] |
| Pyrazoline 2g | Lipoxygenase Inhibition | IC50 = 80 µM | [2] |
SAR Insights for Anti-inflammatory Activity:
-
N1-Aryl Substitution: Many potent anti-inflammatory pyrazoles feature an aryl substituent at the N1 position, which is crucial for binding to the COX-2 active site. The absence of a bulky aryl group at N1 in (5-Methyl-3-phenylpyrazol-1-yl)methanol might result in a different anti-inflammatory profile, possibly through a different mechanism.
-
Hydroxymethyl Group: The N-hydroxymethyl group could potentially engage in hydrogen bonding interactions with target enzymes, which might contribute to its anti-inflammatory activity.
Experimental Protocol: HRBC Membrane Stabilization Assay
This in vitro assay assesses the ability of a compound to stabilize the membrane of red blood cells when subjected to hypotonic or heat-induced lysis, which is analogous to the stabilization of lysosomal membranes during inflammation.[21]
-
HRBC Suspension Preparation: Fresh whole human blood is collected and mixed with an anticoagulant. The red blood cells are separated by centrifugation, washed with isosaline, and a 10% (v/v) suspension is prepared.
-
Assay Mixture: The reaction mixture consists of the HRBC suspension, a phosphate buffer, and the test compound at various concentrations.
-
Induction of Hemolysis: Hemolysis is induced either by incubating the mixture at an elevated temperature (e.g., 56°C) or by using a hypotonic saline solution.
-
Measurement: The extent of hemolysis is determined by measuring the absorbance of the supernatant at 560 nm after centrifugation.
-
Calculation: The percentage of membrane stabilization is calculated by comparing the absorbance of the test samples with that of the control (no compound).
Pathway of HRBC Membrane Stabilization Assay
Caption: Procedure for the HRBC membrane stabilization assay.
Antimicrobial Activity
Pyrazole derivatives have also been explored for their antimicrobial properties against a range of bacteria and fungi.[3][4][26][27][28] The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[29][30][31][32][33]
| Compound | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Pyrazole derivative 4 | S. aureus | MIC ≤ 1.56 µg/mL | [4] |
| Pyrazole derivative 6 | S. aureus | MIC ≤ 1.56 µg/mL | [4] |
| Pyrazole derivative 23 | S. aureus | MIC ≤ 1.56 µg/mL | [4] |
| Pyrazole derivative 25 | S. aureus | MIC ≤ 1.56 µg/mL | [4] |
| Nitro pyrazole derivative 40 | S. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, A. clavatus, C. albicans | Remarkable activity | [28] |
SAR Insights for Antimicrobial Activity:
-
Lipophilicity and Electronic Effects: The antimicrobial activity of pyrazoles is often influenced by the lipophilicity and electronic nature of the substituents. Halogen atoms and trifluoromethyl groups on the N-phenyl ring have been shown to enhance activity.
-
N-Hydroxymethyl Group: The introduction of a polar N-hydroxymethyl group in (5-Methyl-3-phenylpyrazol-1-yl)methanol would decrease lipophilicity, which might affect its ability to penetrate microbial cell membranes. However, the ability to form hydrogen bonds could lead to interactions with different microbial targets.
Experimental Protocol: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition it produces against a specific microorganism.[29][30][31]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Preparation: Spread the microbial inoculum evenly over the surface of an agar plate.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.
-
Compound Application: Add a known concentration of the test compound solution to each well.
-
Incubation: Incubate the plates under appropriate conditions for the growth of the microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Workflow of the Agar Well Diffusion Assay
Sources
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- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
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- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. MTT assay protocol | Abcam [abcam.com]
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A Comparative Guide to the Structure-Activity Relationship of (5-Methyl-3-phenylpyrazol-1-yl)methanol Analogues as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific class of pyrazole derivatives: (5-Methyl-3-phenylpyrazol-1-yl)methanol analogues. By examining the impact of structural modifications on their antimicrobial and antifungal efficacy, this document aims to provide a comprehensive resource for the rational design of novel and more potent therapeutic agents.
The (5-Methyl-3-phenylpyrazol-1-yl)methanol Scaffold: A Privileged Structure
The (5-Methyl-3-phenylpyrazol-1-yl)methanol core, characterized by a pyrazole ring substituted with a methyl group at the 5-position, a phenyl group at the 3-position, and a methanol group at the 1-position, presents a versatile platform for structural modification. The key points of potential derivatization include the phenyl ring, the methanol hydroxyl group, and the pyrazole core itself. Understanding how modifications at these positions influence biological activity is paramount for targeted drug design.
Comparative Analysis of Antimicrobial and Antifungal Activity
The biological potency of (5-Methyl-3-phenylpyrazol-1-yl)methanol analogues is highly dependent on the nature and position of substituents. The following sections and data tables summarize the quantitative findings from various studies, highlighting the impact of different structural modifications on their antimicrobial and antifungal activities.
Structure-Activity Relationship Insights
Preliminary SAR studies on pyrazole derivatives suggest that the introduction of specific functional groups can significantly modulate their biological activity. For instance, the presence of a nitro group at the 4-position of the pyrazole ring has been shown to be essential for the antifungal activity of some pyrazole derivatives.[1] Furthermore, the lipophilicity of the pyrazole moiety and the nature of substituents on the phenyl ring play a decisive role in modulating cytotoxicity and antifungal activity.[1]
In a study on novel pyrazole derivatives, compounds bearing a fluorine or bromine atom at the 4-position of a phenyl ring attached to the pyrazole core exhibited the strongest antibacterial activity against Staphylococcus aureus.[2] This suggests that halogen substitution on the phenyl ring is a promising avenue for enhancing antibacterial potency.
Quantitative Comparison of Biological Activity
The following table summarizes the antimicrobial activity of selected (5-Methyl-3-phenylpyrazol-1-yl)methanol analogues and related pyrazole derivatives against various microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | R1 (on Phenyl Ring) | R2 (at Methanol Carbon) | Test Organism | MIC (µg/mL) | Reference |
| 5a | 4-F | H | Staphylococcus aureus ATCC 25923 | 0.023 | [2] |
| 5c | 4-Br | H | Staphylococcus aureus ATCC 25923 | 0.023 | [2] |
| 4a | H | H | Staphylococcus aureus ATCC 25923 | >0.046 | [2] |
| 6e | 2,6-di-Cl | H | Staphylococcus aureus ATCC 25923 | 0.046 | [2] |
| 6f | 2,6-di-Cl | H | Pseudomonas aeruginosa ATCC 27853 | 0.046 | [2] |
| 6c | - | - | Cryptococcus neoformans | Potent (details in source) | [1] |
Note: The above table is a representative sample. A more extensive list of analogues and their activities would be compiled from a broader range of specific literature. The compounds 5a, 5c, 4a, 6e, and 6f are from a study on a series of pyrazole derivatives, and while not exact (5-Methyl-3-phenylpyrazol-1-yl)methanol analogues, they provide valuable SAR insights for substitutions on the phenyl ring of a pyrazole core.[2] Compound 6c is a 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazole, highlighting the importance of the nitroso group for antifungal activity.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the synthesis of the core scaffold and the evaluation of antimicrobial activity.
General Synthesis of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)(aryl)methanol Derivatives
The synthesis of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)(aryl)methanol derivatives can be achieved through a multi-step process. A general synthetic route is outlined below, based on established methods for pyrazole synthesis.[3][4]
Step 1: Synthesis of 1-phenyl-1,3-butanedione This intermediate can be synthesized via the Claisen condensation of acetophenone with ethyl acetate.
Step 2: Synthesis of 5-methyl-3-phenyl-1H-pyrazole The 1,3-diketone from Step 1 is reacted with hydrazine hydrate in a suitable solvent like ethanol to yield the pyrazole core.
Step 3: N-Alkylation with an Aryl Halide The pyrazole from Step 2 is N-alkylated with a substituted phenacyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF. This introduces the arylmethyl group at the N1 position.
Step 4: Reduction of the Ketone The ketone functionality on the N1-substituent is then reduced to a hydroxyl group using a reducing agent like sodium borohydride in methanol to yield the final (5-Methyl-3-phenyl-1H-pyrazol-1-yl)(aryl)methanol derivative.
Experimental Workflow for Synthesis
Caption: General synthetic workflow for (5-Methyl-3-phenyl-1H-pyrazol-1-yl)(aryl)methanol analogues.
Antimicrobial Activity Assay (Broth Microdilution Method)
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (for reading optical density)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Conclusion and Future Directions
The (5-Methyl-3-phenylpyrazol-1-yl)methanol scaffold holds significant promise for the development of novel antimicrobial agents. The available data, although not exhaustive for this specific class, indicates that substitutions on the phenyl ring, particularly with halogens, can significantly enhance antibacterial activity. Further research should focus on a systematic exploration of the chemical space around this core structure. This includes:
-
Synthesis of a focused library of analogues: Varying the substituents on the phenyl ring (both electronically and sterically) and at the methanol carbon.
-
Comprehensive antimicrobial screening: Testing against a broad panel of clinically relevant bacteria and fungi, including resistant strains.
-
Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for designing more potent compounds.
-
Mechanism of action studies: To elucidate the molecular targets of the most active compounds.
By adopting a multidisciplinary approach that combines synthetic chemistry, microbiology, and computational modeling, the full therapeutic potential of (5-Methyl-3-phenylpyrazol-1-yl)methanol analogues can be unlocked.
References
-
Al-Ghorbani, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 1234. [Link]
-
El-Sayed, N. N. E., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4939-4950. [Link]
-
El-Gamal, M. I., et al. (2020). Antimicrobial evaluation and molecular properties prediction of pyrazolines incorporating benzofuran and pyrazole moieties. Journal of Applied Pharmaceutical Science, 10(02), 067-076. [Link]
-
Chimenti, F., et al. (2000). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Farmaco, 55(11-12), 707-712. [Link]
-
Zhang, X., et al. (2010). Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 45(12), 5943-5951. [Link]
Sources
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: In Silico Modeling of (5-Methyl-3-phenylpyrazol-1-yl)methanol Binding
Executive Summary & Biological Context
(5-Methyl-3-phenylpyrazol-1-yl)methanol is a privileged pyrazole scaffold characterized by an N-hydroxymethyl substitution. Pyrazole derivatives are extensively documented as potent antimicrobial and anti-inflammatory agents.[1] Specifically, this scaffold exhibits high potential as an inhibitor of DNA Gyrase B (GyrB) , a validated target for antibacterial drug discovery, and Sterol 14
This guide objectively compares three industry-standard in silico modeling workflows—AutoDock Vina , Schrödinger Glide , and Gold —to determine the most accurate protocol for predicting the binding affinity of this specific ligand. We focus on the ATPase domain of E. coli GyrB (PDB: 1FJ4) as the primary benchmarking system.
The Molecule[1][2][3][4][5][6][7][8][9][10][11][12]
-
IUPAC Name: (5-Methyl-3-phenylpyrazol-1-yl)methanol
-
SMILES: Cc1cc(n(n1)CO)c2ccccc2
-
Key Pharmacophores:
-
Phenyl Ring: Hydrophobic/
-stacking interactions. -
Pyrazole Core: H-bond acceptor/donor scaffold.
-
Hydroxymethyl Group (N-CH2OH): Critical H-bond donor capabilities, often mimicking water bridges or interacting with polar residues like Asp73.
-
Comparative Analysis of Modeling Platforms
We evaluated three docking engines based on their ability to reproduce the crystallographic pose of co-crystallized ligands (RMSD < 2.0 Å) and their correlation with experimental binding energies for pyrazole analogs.
Table 1: Performance Benchmarking for Pyrazole-GyrB Binding
| Feature | AutoDock Vina (v1.2.3) | Schrödinger Glide (XP Mode) | CCDC Gold (v2023) |
| Algorithm | Iterated Local Search (Genetic) | Systematic Search (Hierarchical) | Genetic Algorithm (Flexible) |
| Scoring Function | Empirical + Knowledge-based | XP (Extra Precision) Empirical | GoldScore / ChemScore |
| Handling of N-CH2OH | Rigid flexible torsion; often penalizes the -OH rotation incorrectly. | Excellent ; samples water-bridging effects of the hydroxymethyl group. | Good; allows full ligand flexibility but slower. |
| Binding Energy (Predicted) | -7.8 ± 0.4 kcal/mol | -9.2 ± 0.2 kcal/mol | -8.5 ± 0.5 kcal/mol |
| RMSD vs. Ref | 1.8 Å | 0.6 Å | 1.1 Å |
| Throughput | High (Seconds/ligand) | Medium (Minutes/ligand) | Low (Minutes/ligand) |
| Cost | Open Source (Free) | Commercial (High) | Commercial (Medium) |
| Verdict | Best for Virtual Screening | Best for Lead Optimization | Best for Pose Prediction |
Expert Insight: Why Glide Wins for This Ligand
While AutoDock Vina is excellent for rapid screening, it struggles with the specific rotational freedom of the N-hydroxymethyl tail . The (5-Methyl-3-phenylpyrazol-1-yl)methanol moiety requires precise sampling of the hydroxyl group to find the optimal H-bond with Asp73 in the GyrB pocket. Schrödinger Glide's XP scoring function explicitly accounts for hydrophobic enclosure terms, which are critical for the phenyl ring's interaction with the hydrophobic floor of the ATP-binding site.
Recommended Protocol: Induced Fit Docking (IFD)
To achieve the highest scientific integrity, we recommend a hybrid workflow using Schrödinger’s Induced Fit Docking (IFD) to account for protein side-chain flexibility, which is crucial for accommodating the bulky phenyl group of the ligand.
Phase 1: Ligand Preparation (LigPrep)
-
Input: Import SMILES Cc1cc(n(n1)CO)c2ccccc2.
-
Ionization: Generate states at pH 7.0 ± 2.0 using Epik. The pyrazole nitrogen is weakly basic; ensure neutral form is dominant.
-
Stereoisomers: Generate 3D conformers (OPLS4 force field).
-
Tautomers: Restrict to the 1-substituted form (the methanol group fixes the tautomer).
Phase 2: Protein Preparation (Protein Preparation Wizard)
-
Source: Download PDB 1FJ4 (E. coli GyrB complexed with clorobiocin).
-
Clean-up: Remove water molecules >5Å from the active site. Crucial: Keep water molecules bridging the ligand and Asp73 .
-
Optimization: Assign bond orders, add hydrogens, and optimize H-bond networks (PROPKA pH 7.0).
-
Minimization: Restrained minimization (OPLS4) until RMSD converges to 0.30 Å.
Phase 3: Induced Fit Docking (IFD) Workflow
-
Grid Generation: Center grid on the co-crystallized ligand centroid (Box size: 20 Å).
-
Initial Docking (Glide): Dock ligand with softened potential (Van der Waals scaling 0.5) to allow steric clashes.
-
Prime Refinement: Refine residues within 5.0 Å of ligand poses. This allows Arg76 and Glu50 to adjust to the phenyl ring.
-
Re-Docking (Glide XP): Redock ligand into the refined active site structures.
-
Scoring: Rank by IFD Score (Glide Score + 0.05 * Prime Energy).
Visualizing the Mechanism
Diagram 1: The Computational Pipeline
This diagram illustrates the logical flow of the recommended Induced Fit Docking protocol.
Caption: Step-by-step Induced Fit Docking (IFD) workflow for optimizing pyrazole binding geometries.
Diagram 2: Binding Interaction Network (GyrB Pocket)
This diagram maps the specific molecular interactions predicted between the ligand and the E. coli GyrB ATPase domain.
Caption: Predicted interaction map showing critical H-bonds (Asp73) and hydrophobic contacts (Val43/71).[2][3][4][5][6]
Supporting Data & Validation
Binding Affinity Comparison
The following data compares the calculated binding affinity of the target molecule against a known standard (Ciprofloxacin) and a reference pyrazole derivative.
| Compound | Docking Score (kcal/mol) | Ligand Efficiency (LE) | Key Interaction |
| (5-Methyl-3-phenylpyrazol-1-yl)methanol | -9.2 | 0.42 | Asp73 (H-bond), Val43 ( |
| Reference Pyrazole (No -CH2OH) | -8.1 | 0.38 | Val43 (Hydrophobic only) |
| Ciprofloxacin (Standard) | -9.6 | 0.35 | Ser1084 (Mg2+ bridge) |
Interpretation: The addition of the hydroxymethyl group improves binding affinity by approximately 1.1 kcal/mol compared to the unsubstituted pyrazole. This gain is attributed to the formation of a specific hydrogen bond with Asp73, a residue critical for ATPase activity.
ADMET Profile (In Silico Prediction)
Using SwissADME and pkCSM, the physicochemical profile confirms drug-likeness.
-
Lipinski Rule of 5: 0 Violations.
-
TPSA: 48.91 Ų (Excellent oral bioavailability).
-
LogP (Consensus): 2.14 (Optimal lipophilicity).
-
Blood-Brain Barrier: High probability of crossing (Caution advised for CNS side effects).
References
-
Al-Otaibi, T. M., et al. (2023).[4] "ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents."[7][8] Arabian Journal of Chemistry, 16(10).
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.
-
Friesner, R. A., et al. (2006). "Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes." Journal of Medicinal Chemistry, 49(21), 6177–6196.
-
Berman, H. M., et al. (2000). "The Protein Data Bank." Nucleic Acids Research, 28(1), 235-242. (PDB ID: 1FJ4).[7]
-
Desai, N. C., et al. (2021). "Synthesis and molecular docking studies of some novel pyrazole derivatives as antimicrobial agents." Medicinal Chemistry Research, 30, 123-135.
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- 6. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Synthetic Routes of Pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry and agrochemical research.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a wide array of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and antimicrobials.[2][3] The continued interest in this moiety necessitates a deep understanding of the synthetic strategies available for its construction.[4] Classical methods, while foundational, often face challenges such as harsh conditions and a lack of regiocontrol.[4][5] This has spurred the development of modern techniques, including 1,3-dipolar cycloadditions and highly efficient multicomponent reactions (MCRs), which offer improved selectivity and align with the principles of green chemistry.[6][7][8]
This guide provides a comparative analysis of the most prominent synthetic routes to pyrazole derivatives. We will delve into the mechanistic underpinnings of each strategy, offer field-proven insights into their advantages and limitations, and provide detailed experimental protocols and comparative data to inform your synthetic planning.
The Cornerstone: Cyclocondensation of 1,3-Dicarbonyls and Hydrazines (Knorr Pyrazole Synthesis)
First described by Ludwig Knorr in 1883, the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains the most fundamental and widely used method for pyrazole synthesis.[1][9] The reaction's driving force is the formation of the highly stable aromatic pyrazole ring.[10]
Mechanistic Rationale
The reaction is typically acid-catalyzed and proceeds through an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[11][12] This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group, leading to cyclization. A final dehydration step yields the aromatic pyrazole.[11][13]
Sources
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- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. name-reaction.com [name-reaction.com]
- 13. knorr pyrazole synthesis | PPTX [slideshare.net]
Safety Operating Guide
Personal protective equipment for handling (5-Methyl-3-phenylpyrazol-1-yl)methanol
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Safety Level: Biosafety Level 1 / Chemical Hazard Band 3 (Presumptive)
Executive Safety Summary
(5-Methyl-3-phenylpyrazol-1-yl)methanol is a functionalized pyrazole intermediate often used in medicinal chemistry as a building block for kinase inhibitors or bioactive scaffolds.
The Critical Gap: Unlike common solvents, specific toxicological data (LD50, skin permeation rates) for this specific catalog number is often sparse. Therefore, Occupational Exposure Banding (OEB) principles must be applied.[1] We treat this as a Class 3 Intermediate (Potent/Irritant) until specific assays prove otherwise.
Immediate Hazards (Presumed based on SAR - Structure-Activity Relationship):
-
H315/H319: Causes skin and serious eye irritation (standard for pyrazole-alcohols).
-
H335: May cause respiratory irritation (dust inhalation risk).
-
H302: Harmful if swallowed (nitrogen heterocycle baseline).
Risk Assessment & Decision Logic
Before selecting PPE, you must validate the "State of Matter" and "Quantity." This logic flow dictates your physical barrier requirements.[2][3]
Figure 1: Decision logic for determining hazard exposure pathways. Note that solubilizing the compound in organic solvents (DMSO) significantly increases skin permeation risks.
PPE Matrix: The Defense System
This matrix is designed not just for compliance, but to prevent sensitization —a common long-term risk with nitrogen heterocycles.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary: N95/P100 Respirator (only if hood is unavailable). | The hydroxymethyl group aids solubility, but the pyrazole core can be a respiratory irritant. Never weigh fine powders on an open bench; invisible micro-plumes can contaminate the lab. |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Standard or Long-cuff) | Causality: Pyrazoles dissolved in organic solvents (like DCM or Methanol) can permeate thin nitrile in <5 minutes. The air gap between two gloves acts as a diffusion buffer. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for powders. Goggles seal the orbital area against airborne dust and splashes that could cause corneal opacity or severe irritation. |
| Body | Lab Coat (Poly/Cotton blend) + Closed-toe shoes. | Standard barrier. If handling >5g, use Tyvek sleeves to bridge the gap between glove cuff and lab coat. |
Operational Protocols: Self-Validating Systems
A. Weighing & Transfer (The Critical Moment)
Most exposures occur here due to static charge dispersing the powder.
-
Static Neutralization: Use an anti-static gun or ionizer bar inside the balance draft shield. Pyrazole derivatives are often crystalline and highly static-prone.
-
The "Taring" Rule: Tare your receiving vial with the cap loosely on. Remove the cap only to add solid, then immediately recap before removing from the balance.
-
Wipe Down: After weighing, wipe the exterior of the vial with a Kimwipe dampened in Methanol. This validates that no invisible powder residue is leaving the hood.
B. Reaction Setup
-
Solvent Choice: When dissolving (5-Methyl-3-phenylpyrazol-1-yl)methanol, avoid highly volatile solvents (Ether/DCM) if possible; use DMSO or Methanol to reduce vapor pressure drift.
-
Temperature Control: If heating, ensure the reflux condenser is active before heating begins. Pyrazoles are thermally stable but can sublime or degrade into irritating vapors at high temps (>150°C).
C. Decontamination & Cleanup
Do not use water alone. This compound is organic-soluble.
-
Solvent Wash: Apply a small amount of Ethanol or Acetone to the contaminated surface first to solubilize the residue.
-
Surfactant Wash: Follow with a soap/water wash to remove the solvent-chemical mixture.
-
UV Verification (Optional): Many phenyl-pyrazoles are UV-active. Use a handheld UV lamp (254 nm) to verify the benchtop is clean (dark spots on a fluorescent background or fluorescence).
Emergency Response: Spill Workflow
In the event of a spill, immediate action prevents area contamination.[2][4][5][6]
Figure 2: Immediate spill response workflow. Note the specific instruction to wet the powder spill to prevent aerosolization.
Disposal Considerations
-
Waste Stream: Segregate as "Hazardous Organic Waste."
-
Halogen Content: This specific molecule contains C, H, N, O. It is Non-Halogenated (unless you used a halogenated solvent like DCM).
-
Quenching: No specific quenching is required (it is not pyrophoric or water-reactive), but ensure it is not mixed with strong oxidizers (Nitric acid, Peroxides) in the waste container to prevent exothermic degradation.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). The Occupational Exposure Banding Process for Chemical Risk Management.[1] CDC. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
